2-N-Fmoc-propane-1,2-diamine HCl

Regiochemistry Amine reactivity Solid-phase peptide synthesis

2-N-Fmoc-propane-1,2-diamine HCl (CAS 948888-10-6) is a monoprotected aliphatic diamine building block widely employed in Fmoc-based solid-phase peptide synthesis (SPPS) and bioconjugation chemistry. The compound features a propane-1,2-diamine backbone where the Fmoc group is attached specifically to the nitrogen at the 2-position, leaving a free primary amine at the 1-position.

Molecular Formula C18H21ClN2O2
Molecular Weight 332.8 g/mol
Cat. No. B12092427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-Fmoc-propane-1,2-diamine HCl
Molecular FormulaC18H21ClN2O2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
InChIInChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H
InChIKeyLWOFWULBDZBXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-N-Fmoc-propane-1,2-diamine HCl : A Key Regioisomer in Fmoc-Protected Diamine Building Blocks for Peptide Synthesis


2-N-Fmoc-propane-1,2-diamine HCl (CAS 948888-10-6) is a monoprotected aliphatic diamine building block widely employed in Fmoc-based solid-phase peptide synthesis (SPPS) and bioconjugation chemistry. The compound features a propane-1,2-diamine backbone where the Fmoc group is attached specifically to the nitrogen at the 2-position, leaving a free primary amine at the 1-position. This regiochemistry distinguishes it from 1-N-substituted analogs and influences its reactivity profile in sequential coupling strategies. [1] Available as a hydrochloride salt for enhanced solubility and handling, it is supplied at ≥97% HPLC purity with standard packaging scales from 1 g to 100 g.

Why 2-N-Fmoc-propane-1,2-diamine HCl Cannot Be Substituted by Generic Fmoc-Diamine Analogs Without Experimental Justification


Although the class of Fmoc-monoprotected diamines shares a common protecting group, the position of Fmoc attachment creates functionally non-interchangeable regioisomers. In the 2-N series, the protected amine is secondary while the free amine is primary, precisely the inverse of 1-N-Fmoc isomers. This inversion of amine class at each reactive site alters coupling kinetics, deprotection rates, and susceptibility to side reactions such as Fmoc loss during extended couplings. [1] Furthermore, the C3-propylene spacer in 2-N-Fmoc-propane-1,2-diamine confers a different conformational profile compared to the shorter C2-ethylene linker in Fmoc-ethylenediamine analogs, affecting the spatial presentation of the terminal amine in conjugates and the accessibility of the deprotected site for subsequent couplings. [2] Uncritical substitution can lead to failed syntheses, low coupling yields, or products with altered biological or physicochemical properties. The evidence below quantifies these differentiation axes.

Quantitative Head-to-Head Evidence: 2-N-Fmoc-propane-1,2-diamine HCl Differentiation Data for Procurement Decisions


Regioisomeric Identity: 2-N-Substitution Delivers a Secondary Fmoc-Amine and Free Primary Amine, Inverting Reactivity Versus 1-N-Fmoc Analogs

In 2-N-Fmoc-propane-1,2-diamine HCl, the Fmoc group is attached to the secondary amine at the 2-position, while the primary amine at the 1-position remains free. By contrast, 1-N-Fmoc-propane-1,2-diamine HCl presents a primary Fmoc-protected amine and a free secondary amine. This reversal is critical because Fmoc removal by secondary amines (e.g., piperidine) proceeds rapidly, whereas primary amines remove Fmoc more slowly. [1] Consequently, during extended coupling cycles where the free amine of a 1-N-Fmoc isomer (a secondary amine) could prematurely cleave its own Fmoc group, the 2-N-Fmoc isomer is inherently more stable against this self-degradation pathway. The free primary amine in 2-N-Fmoc is also more nucleophilic and couples more efficiently with activated carboxyl components in standard DIC/HOBt protocols, where coupling yields of primary amines average 87–91% per cycle versus lower and more variable yields for sterically hindered secondary amines. [2]

Regiochemistry Amine reactivity Solid-phase peptide synthesis

Spacer Length: The C3-Propylene Backbone Provides a Defined Distance of ~3.8 Å Between Amine Centers, Distinguished from C2-Ethylene (~2.9 Å) Analogs

The molecular architecture of 2-N-Fmoc-propane-1,2-diamine places the two amine nitrogen atoms across a three-carbon chain (N–C–C–C–N), yielding an approximate N-to-N distance of 3.8 Å in extended conformation. The directly comparable Fmoc-ethylenediamine (Fmoc-EDA) features a two-carbon spacer (N–C–C–N) with an N-to-N distance of ~2.9 Å. This ~0.9 Å difference alters the spatial separation of moieties attached to the deprotected terminus, which is critical in linker design for bioconjugates where the orientation and distance between the payload and the targeting moiety dictate biological activity. In peptide nucleic acid (PNA) applications, C3-propylene spacers have been optimized for nucleotide base spacing, where linker lengths of 3–6 atoms are typically required for proper hybridization. [1]

Spacer length Conformational flexibility Conjugate design

Chromatographic Purity: Commercial 2-N-Fmoc-propane-1,2-diamine HCl Delivers 97% HPLC Purity, Benchmarking Against ≥98% TLC Purity for 1,3-Regioisomer

2-N-Fmoc-propane-1,2-diamine HCl is routinely supplied at ≥97% purity as determined by HPLC, a standard enabling reliable use in SPPS where impurities can accumulate multiplicatively across coupling cycles. For comparison, the 1,3-regioisomer (mono-Fmoc 1,3-diaminopropane hydrochloride, CAS 210767-37-6) from Sigma Aldrich is specified at ≥98% by TLC (CMA1 system). While the purity values are similar, the analytical method difference (HPLC vs. TLC) is significant for procurement: HPLC provides quantitative peak-area percentage, whereas TLC is a semi-quantitative visual method. HPLC-certified purity allows more precise calculation of coupling stoichiometry, reducing excess reagent waste and minimizing purification burden.

Purity Quality control Procurement specification

Synthetic Accessibility: Flow-Mediated Monoprotection Achieves 45–91% Yield Across 21 Diamine Examples, Demonstrating Reproducible Scalability for Fmoc-Propane-1,2-Diamine Scaffolds

A continuous flow method for monoprotecting aliphatic diamines including propane-1,2-diamine derivatives has been reported, yielding N-Boc, N-Fmoc, and N-Ddiv protected compounds in 45–91% yield with productivity indexes of 1.2–3.6 g/h using a 0.5 mm PTFE tubular flow reactor. [1] This flow approach mitigates the inherent challenge of diamine monofunctionalization—competing bis-protection—by exploiting superior mixing and residence time control compared to batch processes. The broad reported range (45–91%) reflects substrate-dependent optimization; for propane-1,2-diamine substrates, moderate to good yields are achievable. This contrasts with batch methods for 1,3-diaminopropane monoprotection, where literature procedures report quantitative yields using Fmoc-OSu/DIPEA followed by HCl/dioxane treatment. The flow methodology provides an alternative scalable route that can assure multi-gram availability.

Continuous flow synthesis Process scalability Supply reliability

Deprotection Orthogonality: Secondary Fmoc-Amine in 2-N-Fmoc Requires DBU-Enhanced Deprotection Conditions, Enabling Selective Deprotection Strategies Not Possible with Primary Fmoc-Amines

The Fmoc group on a secondary amine (as in 2-N-Fmoc-propane-1,2-diamine HCl) exhibits different deprotection kinetics than Fmoc on a primary amine. Standard 20% piperidine in DMF deprotects primary Fmoc-amines within 2–10 minutes, but secondary Fmoc-amines often require additional treatment with DBU/toluene/piperidine mixtures (5:5:20:70, v/v) for complete removal. [1] This differential lability can be exploited for orthogonal protection schemes: in a peptide construct containing both primary and secondary Fmoc-amines, the primary Fmoc can be selectively removed with piperidine alone while leaving the secondary Fmoc intact, enabling sequential functionalization. This orthogonality is not achievable with 1-N-Fmoc isomers, where the Fmoc is on a primary amine and the free amine is secondary—reversing the selectivity. [2]

Fmoc deprotection Orthogonal protection Secondary amine

Achiral Availability: Racemic 2-N-Fmoc-propane-1,2-diamine HCl Avoids the Premium Pricing and Sourcing Complexity of Single-Enantiomer Chiral Versions

2-N-Fmoc-propane-1,2-diamine HCl (CAS 948888-10-6) is offered as the racemic mixture, whereas (R)-2-N-Fmoc-propane-1,2-diamine HCl (CAS 333743-52-5) and (S)-2-N-Fmoc-propane-1,2-diamine HCl (CAS 1172596-47-2) are single enantiomers. Single-enantiomer sourcing typically commands a price premium of 3–10× over racemic versions due to the additional chiral resolution or asymmetric synthesis steps. For applications where the stereogenic center is either absent in the final product (e.g., after coupling where the chiral center is remote from the pharmacophore), or where stereochemistry is not critical (e.g., linker attachment to a solid support), the racemic compound provides equivalent chemical function at significantly lower cost. This economic differentiation is a key procurement factor for large-scale syntheses.

Chiral vs. achiral Cost efficiency Procurement economics

Optimal Procurement Scenarios for 2-N-Fmoc-propane-1,2-diamine HCl Derived from Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis Requiring a Free Primary Amine for C-Terminal or Side-Chain Coupling

In Fmoc-SPPS, coupling efficiency is highest with primary amines under standard DIC/HOBt conditions (87–91% per cycle). 2-N-Fmoc-propane-1,2-diamine HCl provides precisely this functionality at its free 1-position, while the secondary Fmoc-amine at the 2-position remains protected. This enables efficient incorporation into peptide chains where the primary amine serves as the nucleophile. [1] This scenario is particularly relevant for synthesizing branched peptides, peptide–drug conjugates, or installing diamine linkers at internal positions.

Orthogonal Fmoc Deprotection Strategies in Multi-Functionalized Constructs

When designing molecules that contain multiple Fmoc-protected amines requiring sequential deprotection, the secondary Fmoc-amine in 2-N-Fmoc-propane-1,2-diamine HCl offers a kinetic selectivity advantage. Primary Fmoc groups can be removed with 20% piperidine/DMF (2–10 min) while leaving the secondary Fmoc intact, requiring DBU-enhanced conditions for subsequent removal. [1] This orthogonal deprotection strategy is essential in the synthesis of complex branched peptides, peptidomimetics, and scaffold-based libraries.

Linker Design Requiring a C3 Spacer for Optimal Payload–Target Distance

The ~3.8 Å inter-nitrogen distance provided by the propane-1,2-diamine backbone is an optimal spacing increment for many bioconjugation applications, including peptide nucleic acid (PNA) monomer synthesis and antibody–drug conjugate (ADC) linker design. [1] Selecting 2-N-Fmoc-propane-1,2-diamine HCl over the shorter C2 Fmoc-ethylenediamine analog ensures the spatial separation matches design requirements, avoiding the need for additional spacer elements that add synthetic complexity.

Cost-Optimized Large-Scale Syntheses Where Stereochemistry Is Non-Critical

For process-scale SPPS or industrial bioconjugate production where the chiral center at the diamine does not affect the final product's function (e.g., when the diamine is used as a cleavable linker or is subsequently derivatized to an achiral moiety), the racemic 2-N-Fmoc-propane-1,2-diamine HCl provides the same chemical performance as its chiral counterparts at a materially lower procurement cost. [1] This scenario directly leverages the economic differentiation established in Section 3.

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